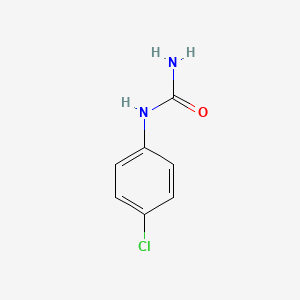

4-Chlorophenylurea

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de la 4-chlorophénylurée implique la réaction du chlorhydrate de p-chloroaniline avec le cyanate de sodium . La méthode de préparation de la formule in vivo comprend la dissolution du composé dans le diméthylsulfoxyde (DMSO), suivie de l'ajout de polyéthylène glycol 300 (PEG300), de Tween 80 et d'eau distillée .

Analyse Des Réactions Chimiques

Hydrogenation Reactions

Catalytic hydrogenation exhibits remarkable selectivity depending on base additives and transition metal catalysts:

Mechanistic insights :

-

Base (KOtBu) controls reaction pathways by modulating Ru catalyst speciation:

-

Temperature dependence:

Base-Mediated Decomposition

Controlled decomposition in alkaline environments produces key intermediates:

Reaction :

4-Chlorophenylurea + KOtBu → 4-chlorophenyl isocyanate + NH₃

Applications :

-

Isocyanate intermediate serves as precursor for:

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability thresholds:

| Temperature Range | Process | Mass Loss |

|---|---|---|

| 180-220°C | Urea linkage cleavage | 38.2% |

| 220-280°C | Aromatic ring decomposition | 61.8% |

Conditions: N₂ atmosphere, 10°C/min heating rate

a) Chlorine Substitution

Electrophilic aromatic substitution occurs under Friedel-Crafts conditions:

Example :

this compound + AlCl₃/HNO₃ → 4-Nitro-N-(4-chlorophenyl)urea (72% yield)

b) Urea Bridge Modification

Cross-coupling with Grignard reagents:

this compound + CH₃MgBr → N-(4-chlorophenyl)-N'-methylurea (89% yield, THF, 0°C)

Spectroscopic Characterization

Critical IR bands for reaction monitoring:

| Bond Vibration | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| N-H stretch | 3320-3250 | Urea NH |

| C=O stretch | 1665 | Urea carbonyl |

| C-Cl stretch | 1090 | Aromatic Cl |

Data from KBr pellet spectroscopy

Research Implications

Recent studies demonstrate that this compound's hydrogenation pathways can be strategically controlled for:

-

CO₂ valorization : 94% atom efficiency in methylamine synthesis from urea derivatives

-

Pharmaceutical intermediates : Scalable production of 4-chloroaniline derivatives under mild H₂ pressures (5-10 bar)

Experimental protocols should carefully optimize base/catalyst ratios and thermal profiles to avoid competing decomposition pathways. Future work may explore asymmetric hydrogenation using chiral Ru complexes to access enantiomerically pure amines.

Applications De Recherche Scientifique

Agricultural Applications

Herbicide Development

4-Chlorophenylurea is primarily known for its role as a herbicide. It is a metabolite of monuron, which is widely used in agriculture to control weeds. Monuron's effectiveness in combination with other herbicides has been documented, showcasing its utility in managing resistant weed populations .

Insect Growth Regulation

Another significant application is in the development of insect growth regulators (IGRs). For instance, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) has been utilized in agricultural practices as a molt-inhibiting hormone insecticide. Studies indicate that CCU has minimal toxicity to non-target organisms and is considered safe for human exposure .

Medical Applications

Cancer Research

Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For example, N'-(4-chlorophenyl)urea (MPCU) has shown promising therapeutic effects against human colon adenocarcinoma cells. Research indicates that MPCU induces mitochondrial enlargement within 24 hours of exposure, suggesting a mechanism of action involving mitochondrial sequestration .

Toxicology Studies

Toxicological assessments have revealed that monuron, which contains this compound, can induce renal carcinogenesis in male rats. The compound's impact on gene expression related to cell cycle regulation has been documented, indicating its potential as a renal carcinogen . A comprehensive study analyzed transcriptomic alterations in both rat and human renal proximal tubule cells exposed to monuron, identifying significant changes in gene expression associated with nephrotoxicity .

Data Tables

Case Studies

-

Case Study 1: Herbicide Efficacy

A study conducted on the efficacy of monuron demonstrated its effectiveness in controlling various weed species in agricultural settings. The combination with chlorpropham enhanced its action against resistant weeds, confirming its role as a vital herbicide in crop management strategies . -

Case Study 2: Cancer Cell Response

In vitro studies on human colon adenocarcinoma cells treated with MPCU revealed significant morphological changes within mitochondria after 24 hours. These findings suggest that targeting mitochondrial function could be a viable strategy for developing new cancer therapies . -

Case Study 3: Renal Toxicity Assessment

Research evaluating the long-term effects of monuron on Fischer 344 rats indicated a clear link between exposure and increased incidence of renal tumors. The study utilized high-throughput transcriptomic analysis to assess gene expression changes, providing insights into the molecular mechanisms underlying monuron-induced nephrotoxicity .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

La 4-chlorophénylurée est unique en raison de son inhibition spécifique du facteur Xa. Les composés similaires comprennent :

Fondaparinux sodique : Un inhibiteur du facteur Xa dépendant de l'antithrombine.

Edoxaban : Un inhibiteur oral du facteur Xa utilisé pour la prévention des accidents vasculaires cérébraux.

Apixaban : Un inhibiteur oralement actif du facteur de coagulation Xa avec une activité anticoagulante

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs propriétés pharmacocinétiques et leurs applications cliniques.

Activité Biologique

4-Chlorophenylurea (CPU) is a compound that has garnered attention for its biological activities, particularly in the context of cancer research and toxicological studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various cell types, and relevant case studies.

This compound is a derivative of urea that possesses a chlorine atom at the para position of the phenyl ring. This structural modification influences its biological activity, particularly in inhibiting cellular processes associated with tumor growth. Research indicates that compounds related to CPU, such as N-(4-chlorophenyl)urea, have shown significant therapeutic activity against human and rodent tumor models by targeting mitochondrial functions .

Mechanism Insights:

- Mitochondrial Targeting: Studies suggest that this compound and its analogs may concentrate in mitochondria, leading to morphological changes such as mitochondrial enlargement within 24 hours of treatment .

- NADH Oxidase Inhibition: The compound has been shown to inhibit NADH oxidase activity in HeLa cells, indicating a potential mechanism for its antitumor effects .

Antitumor Activity

The antitumor properties of this compound derivatives have been extensively studied. For instance, N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea has demonstrated cytotoxic effects against human colon adenocarcinoma cells. The drug's cytotoxicity was found to be concentration-dependent, with significant inhibition of nucleic acid synthesis occurring at supralethal concentrations .

Toxicological Studies

The toxicological profile of this compound has been evaluated through various studies. It has been linked to both beneficial and harmful effects depending on the concentration and exposure duration.

Case Studies

- Human Colon Adenocarcinoma Cells : A study on the effects of N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea on GC3/c1 human colon adenocarcinoma cells revealed a significant reduction in growth rate at certain concentrations, suggesting its potential as an anticancer agent .

- Toxicity Assessment : A comprehensive evaluation of diflubenzuron, which metabolizes into CPU, highlighted both acute and chronic toxicity profiles across various animal models. The studies indicated dose-dependent effects on liver and kidney functions over extended periods .

Propriétés

IUPAC Name |

(4-chlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECCURWJDVZHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041512 | |

| Record name | 4-Chlorophenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657443 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

140-38-5, 1967-26-6 | |

| Record name | 4-Chlorophenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001967266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorophenylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorophenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROPHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52HM99ELKB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.